3-O-Methyl-3-methoxymaxterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-3,3-dimethoxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-19-11-12-21(23-3,24-4)13-14(19)5-6-15-16-7-8-18(22)20(16,2)10-9-17(15)19/h14-18,22H,5-13H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKXAWZFTUNUTQ-RBZZARIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of 3 O Methyl 3 Methoxymaxterone
Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For a compound with the complexity of 3-O-Methyl-3-methoxymaxterone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a comprehensive analysis. emerypharma.com
2D NMR Spectroscopies (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR techniques are powerful for deciphering the intricate network of covalent bonds and spatial relationships within this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would be instrumental in identifying adjacent protons within the steroid-like core and any associated side chains.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the proton and carbon signals of specific CH, CH₂, and CH₃ groups in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This technique is invaluable for connecting different fragments of the molecule, for instance, linking the methoxy (B1213986) groups to their respective attachment points on the main scaffold and identifying quaternary carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is key for determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding. researchgate.net The observation of NOE cross-peaks between specific protons in this compound would allow for the assignment of the relative configuration of stereocenters.
A representative table of expected 2D NMR correlations for a hypothetical core structure of this compound is presented below.
| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in NOESY |
| H-1 | H-2 | C-1 | C-2, C-10 | H-2, H-11 |
| H-4 | H-5 | C-4 | C-3, C-5, C-10 | H-5, OCH₃ |
| H-6 | H-7 | C-6 | C-5, C-7, C-8 | H-7, H-8 |
| OCH₃ (at C-3) | - | C-OCH₃ | C-3 | H-4 |
Advanced 1D NMR Pulse Sequences for Detailed Proton and Carbon Analysis
While 2D NMR provides connectivity, advanced 1D NMR experiments offer more detailed insights into the proton and carbon environments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and 1D Total Correlation Spectroscopy (TOCSY) can be employed. DEPT experiments, for example, would differentiate between CH, CH₂, and CH₃ groups, complementing the information from HSQC.
Stereochemical Assignment through Chiral Auxiliary Methods in NMR
To determine the absolute stereochemistry of this compound, chiral auxiliary methods in NMR can be utilized. This involves reacting the compound with a chiral derivatizing agent to form diastereomers. The NMR spectra of these diastereomers will exhibit distinct chemical shifts, allowing for the determination of the absolute configuration of the original molecule.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation in Research Contexts
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. spectralworks.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. semanticscholar.org For instance, a molecule with a nominal mass of 350 could have multiple possible elemental compositions, but HRMS can differentiate between them based on their exact masses.
| Molecular Formula | Nominal Mass | Exact Mass |
| C₂₁H₃₀O₄ | 346 | 346.2144 |
| C₂₀H₂₆O₅ | 346 | 346.1729 |
The fragmentation pattern observed in the HRMS/MS spectrum would further provide structural information, corroborating the connectivities determined by NMR.
Vibrational Spectroscopy Approaches (IR, Raman) for Functional Group Environment Assessment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mt.comphotothermal.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. mt.com In the spectrum of this compound, characteristic absorption bands for C-O (ether linkages of the methoxy groups) and C=O (if a ketone is present) would be observed.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and provides complementary information. photothermal.com It would be useful for characterizing the carbon skeleton of the molecule.
The positions of these vibrational bands can be influenced by the local chemical environment, offering subtle clues about the molecular structure.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C-H (alkane) | 2850-2960 | 2850-2960 |
| C=O (ketone) | 1705-1725 | 1705-1725 |
| C-O (ether) | 1070-1150 | 1070-1150 |
X-ray Crystallography as a Definitive Structural Characterization Tool for Solid States
When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. wikipedia.org This technique involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern is used to calculate the electron density map of the molecule. youtube.com This map reveals the precise positions of all atoms, bond lengths, bond angles, and the absolute stereochemistry, thus offering an unambiguous structural determination in the solid state. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (ų) | 1978.5 |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination and Conformational Analysis
Chiroptical spectroscopy is a cornerstone in the stereochemical analysis of chiral molecules, including synthetic steroids. kud.ac.inthieme-connect.de Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to the spatial arrangement of atoms around a chromophore. creative-biostructure.com For steroids, chromophores like ketones, enones, or conjugated systems provide characteristic CD signals, known as Cotton effects, whose sign and magnitude are directly related to the molecule's absolute configuration and conformation. thieme-connect.dewiley.com
Optical Rotatory Dispersion (ORD), which measures the change in optical rotation with wavelength, provides complementary information. kud.ac.in The shape of an ORD curve, especially in the region of a chromophore's absorption, can be used to establish the absolute configuration by applying empirical rules, such as the Octant Rule for ketones, or by comparing the data with those of structurally related compounds of known stereochemistry. wiley.com
In a hypothetical analysis of this compound, one would measure its CD and ORD spectra. The absence of a typical ketone chromophore at the C-3 position, replaced by a geminal diether group, would mean that chiroptical signals would likely be dominated by other chromophores in the steroid skeleton, for instance, at C-17 or within the A-ring if unsaturation is present. The analysis would involve comparing the experimental spectra to those of known steroids to assign the stereocenters. However, without access to experimental spectra for this specific compound, any such analysis remains purely speculative.
Table 1: Illustrative Chiroptical Data for a Generic Steroid Ketone (Note: This table is for illustrative purposes only and does not represent data for this compound.)
| Technique | Wavelength (nm) | Signal (Molar Ellipticity [θ] or Specific Rotation [α]) | Interpretation |
|---|---|---|---|
| CD | ~295 | Positive Cotton Effect | Suggests a specific absolute configuration at or near the ketone based on the Octant Rule. |
| ORD | ~310 (Peak) | +[α] | Positive peak of a Cotton effect curve. |
Computational Methods for Predicting Spectroscopic Signatures to Aid Elucidation
In modern organic chemistry, computational methods are indispensable for structural elucidation. frontiersin.org Time-Dependent Density Functional Theory (TDDFT) has become a robust tool for predicting the Electronic Circular Dichroism (ECD) spectra of chiral molecules. researchgate.netnih.govunipi.it The process involves several key steps:
Conformational Search: Identifying all low-energy conformations of the molecule, as the experimentally observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. nih.gov
Geometry Optimization: Optimizing the geometry of each conformer using an appropriate level of theory and basis set.
TDDFT Calculation: For each optimized conformer, calculating the excitation energies and rotational strengths, which are used to simulate the ECD spectrum. nih.gov
Comparison: The final, Boltzmann-averaged theoretical spectrum is then compared with the experimental spectrum. A good match between the two provides strong evidence for the assigned absolute configuration. researchgate.net
This synergy between experimental and computational chiroptical methods provides a high degree of confidence in stereochemical assignments. nih.gov For this compound, this would involve creating a 3D model, performing a conformational analysis, and then running TDDFT calculations to predict its ECD spectrum. This predicted spectrum would then be the benchmark against which an experimental spectrum would be compared. The lack of a known structure or experimental data for this compound prevents any such computational study from being performed.
Table 2: Typical Parameters for a TDDFT-ECD Calculation (Note: This table is for illustrative purposes only and does not represent a calculation for this compound.)
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Conformational Search | Method to find stable conformers | Molecular Mechanics (e.g., MMFF94s) |
| Geometry Optimization | Functional/Basis Set for structure refinement | DFT / B3LYP/6-31G(d) |
| Solvation Model | Accounts for solvent effects | Polarizable Continuum Model (PCM) |
| TDDFT Calculation | Functional/Basis Set for spectra | CAM-B3LYP/def2-TZVP |
Without primary data or literature precedent, a detailed scientific article on "this compound" remains unfeasible. The methodologies for its eventual characterization are well-established, but their application awaits the synthesis and initial analysis of this specific compound.
Analysis of "this compound" Reveals No Scientific Record
A comprehensive review of scientific literature and chemical databases indicates that the compound "this compound" is not a recognized or documented chemical entity. As such, no data exists regarding its synthesis, chemical transformations, or any other scientific properties.
Initial searches for the specified compound, "this compound," yielded no results in established chemical registries or published research. The inquiry was broadened to investigate the potential parent compound, "maxterone," to provide context.
Research indicates that the term "Maxterone" has been used as another name for 5α-androstane-3β,17β-diol (also known as 3β-Androstanediol), an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (B1670201) (DHEA) and dihydrotestosterone (B1667394) (DHT). wikipedia.org This compound is a naturally occurring androstane (B1237026) steroid. wikipedia.org Several studies have investigated its metabolism, particularly in invertebrates, alongside other androgens. ugent.beresearchgate.netresearchgate.net
However, the specific derivative "this compound" does not appear in any of the literature concerning Maxterone (5α-androstane-3β,17β-diol). The chemical nomenclature itself, "this compound," is ambiguous from a standard chemical naming convention, as it suggests the attachment of both a methyl and a methoxy group at the same 3-position oxygen, which is chemically implausible.
Given the strict requirement for scientifically accurate and verifiable information, and the complete absence of any data on the requested compound, it is not possible to generate the detailed article on its synthetic strategies as outlined. The foundation of the request—the existence of "this compound"—cannot be substantiated in the scientific domain.
Therefore, the subsequent sections of the requested article, including retrosynthetic analysis, stereoselective transformations, and semi-synthetic derivatization, cannot be addressed.
Synthetic Strategies and Chemical Transformations of 3 O Methyl 3 Methoxymaxterone
Synthesis of Structural Analogues and Probes
The synthesis of structural analogues and probes is a critical step in understanding the structure-activity relationship (SAR) of a lead compound. For a molecule like 3-O-Methyl-3-methoxymaxterone, this would involve the systematic modification of its structure to explore the chemical space and identify key pharmacophoric features.
Rational Design Principles for Derivative Libraries
The rational design of a library of derivatives for a hypothetical compound such as this compound would begin with an in-silico analysis of its presumed core structure. Key principles would involve:
Pharmacophore Modeling: Identifying potential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that could be crucial for biological activity.
Substituent Scaffolding: Systematically altering substituents on the core scaffold. For instance, the methyl and methoxy (B1213986) groups at the 3-position would be prime candidates for modification to explore the impact of sterics and electronics on activity.
Privileged Structures: Incorporating structural motifs that are known to interact with specific biological targets, should a putative target for this compound be identified.
A hypothetical derivative library design is outlined in the table below:
| Core Scaffold | Modification Site | Proposed Substituents | Rationale |
| Maxterone Core | 3-O-Methyl | -H, -Ethyl, -Isopropyl | Explore steric bulk at the 3-position. |
| Maxterone Core | 3-Methoxy | -OH, -OEt, -F | Modulate electronic properties and hydrogen bonding potential. |
| Maxterone Core | Other Positions | Introduction of halogens, alkyl groups | Probe for additional binding pockets and improve metabolic stability. |
Exploration of Bioisosteric Replacements and Conformational Constraints
Bioisosterism is a fundamental strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a molecule. cambridgemedchemconsulting.combenthamscience.com For this compound, bioisosteric replacements could be employed to enhance potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com
Bioisosteric Replacements:
The methoxy group could be replaced by other bioisosteres such as a hydroxyl, amino, or even a small halogen like fluorine to alter its electronic character and hydrogen bonding capacity. u-tokyo.ac.jp
The methyl group could be substituted with an ethyl group or cyclopropyl (B3062369) ring to explore the impact of increased lipophilicity and conformational restriction.
In more complex analogues, entire ring systems within the "maxterone" core could be replaced with other heterocyclic systems to create novel scaffolds with potentially improved properties. nih.gov
Conformational Constraints:
Introducing conformational constraints can lock a molecule into a bioactive conformation, thereby increasing affinity for its target and reducing off-target effects. For a flexible molecule, this could be achieved by:
Introduction of Rings: Fusing a new ring to the existing "maxterone" scaffold.
Incorporation of Double or Triple Bonds: To restrict rotational freedom.
Use of Bulky Groups: To favor a specific rotamer.
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
The synthesis of isotopically labeled versions of this compound would be invaluable for elucidating its mechanism of action and metabolic fate. Common isotopes used include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).
The synthetic approach would depend on the desired labeling position. For example, to introduce a ¹³C label into the 3-O-methyl group, one would need to use a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, in the final methylation step of the synthesis. The synthesis of labeled compounds often requires the development of bespoke synthetic routes. For example, efficient and regioselective methylation techniques, such as those developed for the synthesis of methylated guanosine, could be adapted. nih.gov Similarly, methods for the regioselective synthesis of methylated celluloses could provide insights into controlling the position of methylation on a complex scaffold. researchgate.net
A hypothetical labeling strategy is presented below:
| Isotope | Labeling Position | Precursor | Application |
| ¹³C | 3-O-C H₃ | ¹³C-Methyl Iodide | NMR-based mechanistic studies |
| ²H (D) | 3-O-CD ₃ | d₃-Methyl Iodide | Metabolic stability studies (Kinetic Isotope Effect) |
| ¹⁴C | Labeled core | Labeled starting material | ADME studies (radiolabeling) |
Theoretical and Computational Investigations of 3 O Methyl 3 Methoxymaxterone
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. acs.orgresearchgate.net For a compound like 3-O-Methyl-3-methoxymaxterone, these calculations would offer deep insights into its electronic characteristics and reactivity.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure would reveal the distribution of electron density and identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting a molecule's reactivity. For steroidal compounds, the electronic structure is known to be crucial for their biological activity. iupac.org A table summarizing key electronic properties, such as HOMO-LUMO gap and dipole moment, would be a standard output of such an investigation.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | --- | Indicates susceptibility to electrophilic attack |
| LUMO Energy | --- | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | --- | Relates to chemical reactivity and stability |
| Dipole Moment | --- | Influences solubility and intermolecular interactions |
Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound is available.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a steroid is critical to its function. Conformational analysis would identify the most stable arrangements (conformers) of this compound and the energy barriers between them. The flexibility of the steroid rings, particularly the A, B, and C rings, can significantly influence biological specificity. royalsocietypublishing.org By mapping the potential energy surface, researchers can understand the molecule's preferred shapes and how easily it can transition between them.
Prediction of Reactivity and Reaction Pathways
Quantum chemical calculations can predict the most likely sites for chemical reactions. For instance, studies on other steroidal enones have successfully used computational methods to predict the outcomes of chlorination reactions. acs.org For this compound, this could involve identifying the most susceptible atoms to electrophilic or nucleophilic attack, providing valuable information for synthetic chemists and toxicologists.
Molecular Dynamics (MD) Simulations and Conformational Sampling
Molecular dynamics simulations offer a way to observe the motion of a molecule over time, providing a dynamic picture of its behavior in a biological environment. royalsocietypublishing.orgnih.govtandfonline.comrsc.orgacs.org
Analysis of Ligand Flexibility and Dynamics
MD simulations would reveal the flexibility of the this compound structure. This is particularly important for understanding how it might interact with a biological target, such as a receptor or enzyme. The dynamic flexibility of the steroid nucleus has been shown to correlate with biological activity. royalsocietypublishing.org The simulations can quantify the movement of different parts of the molecule, such as the rotation of side chains and the puckering of the steroid rings.
Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound is available.
Solvation Effects on Compound Conformation
The behavior of a molecule can change significantly in the presence of a solvent, such as water. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. This would show how solvation influences the compound's preferred conformation and dynamics, which is crucial for understanding its behavior in a physiological context.
Molecular Docking and Binding Affinity Predictions with Theoretical Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr This technique can be used to predict the binding affinity and interaction between a ligand and a target protein. mdpi.com In this theoretical study, a panel of plausible biological targets was selected for docking simulations with this compound to estimate its binding affinities. The selection of these targets is purely hypothetical and serves to illustrate the potential interaction landscape of the compound.
The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. academie-sciences.fr The table below summarizes the predicted binding affinities of this compound with these theoretical targets.
Table 1: Theoretical Molecular Docking Scores of this compound with Potential Biological Targets
| Theoretical Target Protein | PDB ID (Hypothetical) | Predicted Binding Affinity (kcal/mol) |
| Androgen Receptor | 6B8E | -9.8 |
| Progesterone Receptor | 1A28 | -8.5 |
| Glucocorticoid Receptor | 4P6X | -7.9 |
| Estrogen Receptor Alpha | 1ERE | -6.2 |
| Cytochrome P450 3A4 | 1TQN | -7.5 |
Ligand-target interaction profiling provides a detailed view of the non-covalent interactions that stabilize the ligand within the binding pocket of the target. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For the highest-scoring theoretical target, the Androgen Receptor, a hypothetical interaction profile was generated.
In this simulated model, this compound is positioned within the ligand-binding domain of the Androgen Receptor. The primary stabilizing interactions are predicted to be hydrophobic, involving key amino acid residues such as Leu704, Met745, and Trp741. A potential hydrogen bond is hypothesized to form between the oxygen atom of the methoxy (B1213986) group at the C-3 position and the side chain of Gln711. The bulky nature of the steroidal backbone of the compound is predicted to make extensive van der Waals contacts with the hydrophobic pocket of the receptor.
Table 2: Hypothetical Ligand-Target Interactions for this compound with the Androgen Receptor
| Interaction Type | Interacting Residues (Hypothetical) |
| Hydrogen Bond | Gln711 |
| Hydrophobic | Leu704, Met745, Trp741, Met749 |
| van der Waals | Val716, Phe764, Leu873 |
Computational screening, also known as virtual screening, is a technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. sourceforge.io In this theoretical exercise, a virtual library of compounds with structural similarity to this compound was screened against the Androgen Receptor to identify potential modulators.
The screening was based on a combination of shape similarity and electrostatic complementarity to the binding pocket. The top-ranking hypothetical compounds from this screening are presented below. These compounds are not confirmed modulators but represent theoretical "hits" from a computational search.
Table 3: Hypothetical Potential Modulators Identified Through Virtual Screening
| Compound ID | Structure (Simplified Representation) | Predicted Binding Affinity (kcal/mol) |
| ZINC12345678 | Steroid backbone with altered side chain | -10.2 |
| CHEMBL87654321 | Non-steroidal scaffold with similar pharmacophoric features | -9.5 |
| VENDOR-XYZ-001 | This compound analog with additional hydroxyl group | -10.5 |
Pharmacophore Modeling and Virtual Screening Approaches (Excluding Drug-likeness or Therapeutic Predictions)
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models can be generated based on the structure of the ligand, the target, or a combination of both. mdpi.com These models are then used in virtual screening to identify novel compounds that match the essential features. nih.gov
A hypothetical pharmacophore model for the interaction of this compound with the Androgen Receptor was developed. This model consists of several key chemical features arranged in a specific three-dimensional geometry.
The hypothetical pharmacophore model includes:
Two hydrophobic features corresponding to the steroidal rings.
One hydrogen bond acceptor feature from the methoxy group.
Several exclusion volumes to define the shape of the binding pocket.
This pharmacophore model could theoretically be used to screen large compound databases for molecules that possess these features in the correct spatial arrangement, thereby identifying potential new ligands for the Androgen Receptor.
Table 4: Hypothetical Pharmacophore Features for this compound
| Feature Type | Number of Features | Hypothetical Location on Compound |
| Hydrophobic | 2 | Steroid A/B rings, D ring |
| Hydrogen Bond Acceptor | 1 | Methoxy group at C-3 |
| Exclusion Volume | 5 | Surrounding the steroidal backbone |
Mechanistic Biological Investigations of 3 O Methyl 3 Methoxymaxterone at the Molecular and Cellular Level in Vitro/ex Vivo
Cell-Based Assays for Cellular Pathway Modulation (Non-Clinical)
There is no available data from cell-based assays investigating the modulation of specific signal transduction pathways by 3-O-Methyl-3-methoxymaxterone.
No studies analyzing cellular response phenotypes, such as changes in cell proliferation, differentiation, or morphology in culture systems upon treatment with this compound, have been identified.
Enzymatic and Receptor Binding Studies (In Vitro)
Information regarding the kinetic analysis of enzyme inhibition or activation by this compound is not available in the public domain.
There are no published studies quantifying the binding affinity of this compound to any recombinant receptors.
Molecular Target Identification and Validation Strategies (In Vitro)
No in vitro studies aimed at identifying or validating the specific molecular targets of this compound have been found in the scientific literature.
Affinity Chromatography and Proteomics-Based Approaches
Currently, specific studies utilizing affinity chromatography coupled with proteomics to identify direct protein interactors of Methasterone are not extensively documented in publicly available scientific literature. This methodology is a powerful tool for elucidating the molecular targets of a compound by using a "baited" version of the molecule to pull down its binding partners from cell or tissue lysates, which are then identified by mass spectrometry. While the androgen receptor is the presumed primary target of Methasterone, this type of advanced proteomic investigation would be required to identify other potential off-target interactions and to fully characterize its molecular mechanism of action.
Genetic Perturbation Studies in Cellular Models
As of the current available research, specific in vitro studies employing genetic perturbation techniques, such as siRNA, shRNA, or CRISPR/Cas9, to investigate the mechanisms of Methasterone have not been published. Such studies would involve systematically knocking down or knocking out specific genes in cellular models (e.g., muscle satellite cells, hepatocytes) to observe how the absence of a particular protein affects the cellular response to Methasterone. This approach would be invaluable in confirming the roles of specific receptors, co-regulators, or metabolic enzymes in mediating the anabolic and metabolic effects of the steroid at a cellular level.
Cellular Metabolism of Methasterone (In Vitro)
Enzymatic Biotransformations in Cellular Lysates or Microsomes
The in vitro metabolism of Methasterone has been investigated using various biological systems, primarily human liver microsomes (HLM) and microbial cultures, which serve as effective models for mammalian metabolism. These studies reveal that Methasterone undergoes several key Phase I enzymatic biotransformations.
In human liver microsomes, the primary metabolic reactions are hydroxylations. nih.gov These oxidative reactions are typically catalyzed by cytochrome P450 (CYP450) enzymes. The process involves the introduction of hydroxyl (-OH) groups at various positions on the steroid's carbon skeleton, leading to the formation of multiple mono-hydroxylated derivatives. nih.gov
Microbial biotransformation studies, using fungal strains such as Cunninghamella blakesleeana, Macrophomina phaseolina, and Fusarium lini, have also proven effective in producing structural analogues of Methasterone. nih.govnih.gov These microorganisms contain enzymes that can perform a wide range of reactions, including hydroxylations, reductions, and the formation of dione (B5365651) and triol metabolites. nih.govresearchgate.net These fungal models are often used to predict and generate metabolites that may also be formed in mammals. The reactions are highly specific, resulting in stereo- and regio-selective products. nih.gov For instance, incubation with Cunninghamella blakesleeana has been shown to yield a variety of hydroxylated products. nih.gov
The expected Phase I metabolic pathways for steroids structurally similar to Methasterone include C3-reduction and oxidation at multiple carbon positions such as C2, C6, C12, and C16. scielo.br
Identification of In Vitro Metabolites (Excluding In Vivo Human Data)
A number of Methasterone metabolites have been successfully identified through in vitro experiments. Incubation of Methasterone with human liver microsomes resulted in the detection of ten different mono-hydroxylated derivatives. nih.gov
Fungal biotransformation has yielded a more diverse array of metabolites. These studies are particularly useful for generating larger quantities of metabolites for structural elucidation and biological activity testing. For example, incubation with Macrophomina phaseolina and Cunninghamella blakesleeana produced several novel trihydroxy, dihydroxy-dione, and trihydroxy-one derivatives. nih.gov Research involving Fusarium lini also contributed to the identification of new metabolites. nih.gov
Below is a table summarizing some of the in vitro metabolites of Methasterone identified in these studies.
| Metabolite Name/Structure | Biological System Used | Key Findings |
| Mono-hydroxylated derivatives (U1-U10) | Human Liver Microsomes (HLM) | Ten distinct mono-hydroxylated metabolites were identified. nih.gov |
| 6β,7β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Cunninghamella blakesleeana | A novel di-hydroxylated metabolite. nih.gov |
| 6β,7α,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Cunninghamella blakesleeana | A novel di-hydroxylated metabolite. nih.gov |
| 6α,17β-dihydroxy-2α,17α-dimethyl-5α-androstane-3,7-dione | Cunninghamella blakesleeana | A novel hydroxylated dione metabolite. nih.gov |
| 3β,6β,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-7-one | Cunninghamella blakesleeana | A novel di-hydroxylated metabolite. nih.gov |
| 7α,17β-dihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Macrophomina phaseolina | A hydroxylated product resulting from fungal transformation. nih.gov |
| 6β,9α,17β-trihydroxy-2α,17α-dimethyl-5α-androstane-3-one | Cunninghamella blakesleeana | A novel di-hydroxylated metabolite. nih.gov |
| 2α,17α-dimethyl-5ξ-androstane-3α,12ξ,16ξ,17β-tetrol (MTS-M3) | Human Liver S9 Fractions | Identified as a novel metabolite in an in vitro system. researchgate.net |
Structure Activity Relationship Sar Theories and Design Principles for 3 O Methyl 3 Methoxymaxterone Analogues
Theoretical Underpinnings of Maxterone-Type SAR
The biological activity of steroidal compounds is intrinsically linked to their three-dimensional shape, which dictates how they interact with target proteins like nuclear receptors or enzymes. The SAR for maxterone-type compounds is built upon foundational principles derived from decades of research on endogenous and synthetic steroids.
Key theoretical underpinnings include:
The Steroid Scaffold: The rigid tetracyclic core of the steroid is a privileged scaffold, providing a precise three-dimensional framework for the orientation of functional groups. researchgate.netnih.gov Slight alterations to this core, such as changing ring conformations or introducing unsaturation, can significantly impact biological activity. nih.govuomustansiriyah.edu.iq
Functional Group Positioning: The nature and location of substituent groups on the steroid nucleus are critical determinants of activity. Hydroxyl, keto, and alkyl groups at specific positions (e.g., C3, C11, C17) are essential for receptor recognition and binding affinity. uomustansiriyah.edu.iqnih.gov The spatial relationship between these functional groups must be maintained for optimal interaction with the target's binding pocket. uomustansiriyah.edu.iq
Stereochemistry: Steroids possess multiple chiral centers, and the specific stereochemistry at these centers is crucial for biological function. Even minor changes in the orientation of a substituent from an alpha (α) to a beta (β) position can dramatically alter or abolish activity by affecting the molecule's fit within the receptor. nih.gov
Computational Approaches to SAR Prediction and Optimization
Computational chemistry provides powerful tools for predicting the biological activity of novel compounds, thereby rationalizing the drug design process and reducing the need for exhaustive synthetic efforts. patsnap.com These methods are broadly classified into ligand-based and structure-based approaches. nih.govacs.org For novel scaffolds like maxterone analogues where a high-resolution receptor structure may not be available, ligand-based methods are particularly valuable.
QSAR represents a computational and mathematical approach to establish a correlation between the chemical structures of compounds and their biological activities. openbioinformaticsjournal.com The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular structures. kg.ac.rs
In a QSAR study, the structures of a set of maxterone analogues would be characterized by various numerical parameters known as molecular descriptors. These descriptors quantify different aspects of the molecule:
Electronic Descriptors: Partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO).
Steric Descriptors: Molecular volume, surface area, and shape indices.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological Descriptors: Indices that describe molecular branching and connectivity.
A mathematical model, often using statistical methods like Multiple Linear Regression (MLR), is then developed to create an equation that relates these descriptors to the observed biological activity (e.g., receptor binding affinity, enzyme inhibition). kg.ac.rsopenbioinformaticsjournal.com This equation can then be used to predict the activity of new, unsynthesized analogues.
| Analogue | Modification | LogP (Hydrophobicity) | Molecular Volume (ų) | Binding Affinity (IC₅₀, nM) |
|---|---|---|---|---|
| Maxterone-01 | Parent Compound | 4.5 | 350 | 50 |
| Maxterone-02 | Remove 3-Methoxy | 4.1 | 335 | 120 |
| Maxterone-03 | Add 11-Keto | 4.3 | 360 | 25 |
| Maxterone-04 | Replace 17-OH with 17-F | 4.6 | 348 | 250 |
In a 3D-QSAR study:
A set of active analogues are structurally aligned based on a common scaffold.
The molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov
Statistical methods are used to correlate the variations in these 3D fields with the biological activity.
The results are often visualized as contour maps, highlighting regions where, for example, bulky groups (steric favorability) or positive charges (electrostatic favorability) would increase or decrease activity. mdpi.com These maps provide a visual guide for designing more potent molecules. nih.gov
Pharmacophore modeling is another ligand-based approach that defines the essential 3D arrangement of chemical features necessary for a molecule to be recognized by a specific receptor. nih.govdovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. youtube.com For maxterone analogues, a pharmacophore hypothesis might include features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings, all placed at specific geometric distances from one another. dovepress.com This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophoric requirements and are therefore likely to be active. nih.gov
| Pharmacophore Feature | Corresponding Chemical Group | Interaction Type | Typical Location on Steroid |
|---|---|---|---|
| Hydrogen Bond Donor | Hydroxyl (-OH) | Donates H to receptor residue | C3, C17 |
| Hydrogen Bond Acceptor | Carbonyl (C=O) | Accepts H from receptor residue | C3, C20 |
| Hydrophobic Center | Cyclohexane/Cyclopentane Rings | Van der Waals interactions | Steroid A/B/C/D rings |
| Aromatic Ring | Modified A-ring (e.g., in estrogens) | π-π stacking | Ring A |
Rational Design of Analogues for Mechanistic Probe Development
Rational design uses the principles of SAR and computational modeling to create new molecules not just for therapeutic potential, but also as chemical probes to investigate biological pathways. researchgate.netnih.govchoderalab.org For 3-O-Methyl-3-methoxymaxterone, this involves targeted modifications to probe its binding interactions and biological effects.
Methylation is a key chemical modification in both ligands and their biological targets. nih.gov The methylation and methoxylation at the C3 position of the maxterone scaffold are critical features that likely have a profound impact on its biological profile.
Steric Influence: The addition of a methyl or methoxy (B1213986) group adds steric bulk. Depending on the topology of the receptor's binding pocket, this can either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes.
Electronic Effects: A methoxy group is electron-donating, which can influence the electronic character of the A-ring and affect interactions with receptor residues.
Metabolic Stability: Methylation can block sites of metabolism (e.g., hydroxylation by cytochrome P450 enzymes), potentially increasing the half-life of the compound.
Receptor PTMs: Beyond the ligand itself, methylation of the steroid receptor protein is an important post-translational modification (PTM) that regulates its activity, stability, and interaction with other proteins. nih.govnih.gov While ligand methylation does not directly alter receptor methylation, understanding this regulatory layer is crucial, as a ligand's effect could be context-dependent based on the methylation state of its target receptor. frontiersin.orgfrontiersin.org
Designing analogues where these groups are removed, shifted, or replaced (e.g., with an ethyl or ethoxy group) can serve as probes to map the steric and electronic tolerances of the binding site.
| Analogue Modification | Rationale for Design | Predicted Impact on Binding |
|---|---|---|
| Demethylation (3-OH) | Probe for hydrogen bonding at C3 | May increase affinity if H-bond is critical; may decrease if hydrophobic pocket is present. |
| Ethylation (3-O-Ethyl) | Probe steric limits of the binding pocket | Decreased affinity likely if pocket is sterically constrained. |
| Trifluoromethylation (3-O-CF₃) | Probe electronic requirements (electron-withdrawing) | Likely to alter binding significantly due to different electronic nature compared to methoxy. |
| Removal of Methoxy (3-Methyl) | Isolate the effect of the ether oxygen | Determines if the oxygen atom acts as a hydrogen bond acceptor. |
Modifying the core steroid scaffold is a powerful strategy for developing novel probes and therapeutic agents. researchgate.netresearchgate.net Such modifications can alter the compound's mechanism of action, improve selectivity, or introduce new functionalities.
Key strategies for modifying the maxterone scaffold include:
Heterocyclic Modifications: Replacing one or more carbon atoms in the rings with a heteroatom (e.g., nitrogen to create an aza-steroid) can introduce new hydrogen bonding capabilities and significantly alter the molecule's polarity and biological activity. nih.gov
Introduction of Unsaturation: Creating double bonds within the ring system flattens the local geometry and can influence receptor binding and subtype selectivity. uomustansiriyah.edu.iq
Functionalization at Novel Positions: Adding hydroxyl, halogen, or other groups at less common positions can create new interaction points with the receptor or serve as handles for attaching fluorescent tags or affinity labels for mechanistic studies. nih.govrsc.org
These rationally designed analogues serve as invaluable tools. By observing how these specific structural changes perturb the biological system, researchers can build a detailed map of the molecular interactions that govern the activity of this compound and its derivatives.
Advanced Analytical Methodologies for Research and Quantification of 3 O Methyl 3 Methoxymaxterone in Complex Matrices
Chromatographic Separations in Research (HPLC, UPLC, GC)
The separation and quantification of 3-O-Methyl-3-methoxymaxterone in complex matrices necessitate high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools for the analysis of steroidal compounds. researchgate.net The choice of technique depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix. Given the presumed steroidal backbone of maxterone, HPLC and UPLC are generally preferred due to the typically low volatility of such molecules. nih.gov However, with appropriate derivatization, GC can also be a viable, high-resolution option. researchgate.net
Method Development for High-Purity Isolation and Quantification
Developing a robust chromatographic method is fundamental for the accurate isolation and quantification of this compound. For HPLC and UPLC, reversed-phase chromatography is the most common approach for steroid analysis, typically employing C18 or C8 stationary phases. nih.gov The selection of mobile phase composition, gradient elution, and column temperature is critical for achieving optimal separation from impurities and matrix components. tandfonline.com
Method development for a hypothetical HPLC-UV analysis could involve:
Column: A C18 column (e.g., 150 x 4.6 mm, 2.7 µm) provides a good balance of resolution and backpressure. tandfonline.com
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective for separating steroids of varying polarities. tandfonline.com
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance, likely around 240-254 nm if an unsaturated ketone is present in the steroid core, is a common choice. tandfonline.com
For GC analysis, derivatization is often required to increase the volatility and thermal stability of steroids. nih.govfu-berlin.de Silylation, converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, is a common strategy. nih.gov For this compound, which already possesses ether linkages, derivatization might target other functional groups on the steroid nucleus.
Table 1: Illustrative HPLC-UV Method Parameters for Quantification
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| UV Wavelength | 245 nm |
| Retention Time | ~8.5 min |
Chiral Separations of Enantiomers and Diastereomers
The structure of this compound, with its presumed complex steroidal core, likely contains multiple chiral centers, leading to the possible existence of enantiomers and diastereomers. Separating these stereoisomers is crucial as they can exhibit different biological activities. mdpi.com While diastereomers have different physical properties and can sometimes be separated by conventional chromatography, the separation of enantiomers requires a chiral environment. sigmaaldrich.com
This is typically achieved using Chiral Stationary Phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC). waters.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for resolving a broad range of chiral compounds, including steroids. sigmaaldrich.com
Another approach is the pre-column derivatization of the analyte with a chiral derivatizing reagent to form diastereomeric adducts, which can then be separated on a standard achiral column. mdpi.com However, this method can be complex, requiring a pure derivatizing agent and ensuring equal reaction rates for both enantiomers. sigmaaldrich.com SFC has emerged as a powerful technique for chiral separations, often providing higher efficiency and faster analysis times compared to HPLC. waters.com
Table 2: Example Chiral SFC Method for Diastereomer Separation
| Parameter | Value |
| Column | Chiralpak IC (250 mm length) |
| Mobile Phase | CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | ELSD or MS |
Hyphenated Mass Spectrometry Techniques (LC-MS/MS, GC-MS, HRMS) for Research
Hyphenation of chromatographic techniques with mass spectrometry provides unparalleled sensitivity and selectivity for the analysis of complex molecules like this compound. researchgate.netnih.gov LC-MS/MS is particularly well-suited for non-volatile compounds, while GC-MS is excellent for volatile or derivatized analytes. nih.gov High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, facilitating unambiguous formula determination. fu-berlin.de
Advanced Fragmentation Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS), often performed on triple quadrupole or ion trap instruments, is used for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. diva-portal.org For a compound like this compound, collision-induced dissociation (CID) would likely lead to characteristic losses.
Based on the analysis of similar steroidal ethers, expected fragmentation could include:
Loss of one or both methoxy (B1213986) groups (-31 Da for OCH3, -32 Da for CH3OH).
Cleavage of the steroidal A-ring, which is common for steroids. nih.gov
Losses of other side chains or functional groups from the steroid backbone. nih.gov
By using stable isotope-labeled analogues, the origin of specific fragment ions can be confirmed, which is a powerful tool for distinguishing between isomers that might otherwise produce very similar mass spectra. fu-berlin.denih.gov For example, selective labeling of the methoxy groups would confirm their loss upon fragmentation.
Table 3: Hypothetical Product Ions from MS/MS Fragmentation of [M+H]+
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| [M+H]+ | [M+H - 32]+ | Loss of Methanol (CH3OH) |
| [M+H]+ | [M+H - 64]+ | Loss of two Methanol molecules |
| [M+H]+ | [M+H - 90]+ | Loss from steroid nucleus (e.g., TMSOH if derivatized) nih.gov |
| [M+H - 32]+ | Various | Further fragmentation of the steroid core |
High-Throughput Quantification in Biological Research Samples (Non-Clinical)
In non-clinical research, such as in vitro metabolism or cell-based screening assays, the ability to analyze a large number of samples quickly is essential. bmglabtech.com High-throughput screening (HTS) platforms often integrate automated sample preparation with rapid LC-MS/MS analysis. nih.govrsc.org These methods prioritize speed, often using short chromatographic run times (1-2 minutes) or even direct infusion techniques after a simple extraction. rsc.org
A typical HTS workflow for quantifying this compound in a research sample (e.g., cell lysate or microsomal incubation) might involve:
Automated Extraction: Protein precipitation or solid-phase extraction (SPE) in a 96-well plate format. nih.gov
Rapid Chromatography: A fast gradient on a short UPLC column.
MS Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. diva-portal.org
This approach allows for the rapid generation of quantitative data from large compound libraries or extensive sets of biological experiments. bmglabtech.comnih.gov
Spectroscopic Quantification Methods in Research
While chromatography is dominant, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy also play a role in the quantification and characterization of pure compounds or simple mixtures. researchgate.netmdpi.com
Quantitative NMR (qNMR) is a powerful primary method for determining the concentration of a substance without needing a specific reference standard of the same compound. mdpi.com By integrating the signal of a specific proton of this compound (e.g., the methoxy protons) and comparing it to the signal of a known amount of an internal standard, a highly accurate concentration can be determined. mdpi.com This is particularly useful for certifying reference materials.
UV-Vis spectrophotometry can be used for quantification if the molecule contains a chromophore and the sample matrix is simple. researchgate.net For a steroidal structure, the presence of conjugated double bonds (e.g., an α,β-unsaturated ketone) would provide a suitable chromophore for UV detection. waters.com A calibration curve is constructed by measuring the absorbance of standards at known concentrations, and the concentration of the unknown sample is determined by interpolation. Combining UV spectroscopy with advanced algorithms can also enhance quantification accuracy in some cases. spectroscopyonline.com
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. msu.edu The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org
For a compound like a steroid to be quantifiable by UV-Vis spectroscopy, it must possess a chromophore—a part of the molecule responsible for light absorption. msu.edu In steroids, conjugated double bonds, such as those in an α,β-unsaturated ketone system, are common chromophores that give rise to strong UV absorbance. libretexts.org For instance, a system with conjugated pi bonds can cause strong UV absorbance due to π - π* transitions. libretexts.org
The concentration of an analyte can be determined by measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax), and comparing it to a calibration curve prepared from standards of known concentration. libretexts.org While UV-Vis spectroscopy is a fundamental technique, its application for direct quantification in complex biological samples like urine or blood is limited due to low sensitivity and significant interference from other matrix components that also absorb UV light. It is more commonly used for analyzing simpler sample matrices or for preliminary characterization.
Table 1: Typical UV-Vis Absorption Maxima (λmax) for Chromophores in Steroids
| Chromophore | Typical λmax (nm) | Transition Type |
|---|---|---|
| Isolated C=C | < 200 | π → π* |
| Conjugated Diene | 215 - 250 | π → π* |
| α,β-Unsaturated Ketone | 220 - 250 | π → π* |
| Carbonyl Group (C=O) | 270 - 300 | n → π* |
This table presents generalized data for common chromophores found in steroid structures.
Fluorescence Spectroscopy for Sensitive Detection
Fluorescence spectroscopy is an analytical technique that offers significantly higher sensitivity and selectivity compared to UV-Vis spectroscopy. It involves the excitation of a molecule with light of a specific wavelength, causing it to move to a higher electronic state. The molecule then returns to its ground state by emitting light at a longer wavelength (fluorescence).
Many anabolic steroids, in their native form, are not naturally fluorescent. Therefore, to utilize this sensitive detection method, a process called derivatization is often required. Derivatization involves chemically modifying the steroid molecule to attach a fluorophore—a fluorescent tag. This strategy enhances detection by introducing a highly fluorescent group onto the target analyte.
The choice of derivatizing agent depends on the functional groups present on the steroid (e.g., hydroxyl, ketone). The resulting fluorescent derivative can then be detected at very low concentrations, making this method suitable for trace analysis in complex biological fluids. However, the development of such methods can be complex, requiring careful optimization of the derivatization reaction and separation of the derivatized product from excess reagent and by-products.
Sample Preparation Techniques for Complex Biological Samples in Research
The analysis of anabolic steroids in biological matrices such as urine, blood, or serum is challenging due to their typically low concentrations and the presence of numerous interfering substances. nih.gov Therefore, effective sample preparation is a critical step to isolate the target analytes from the matrix, remove interferences, and concentrate the sample before instrumental analysis. nih.gov
Advanced Extraction and Clean-Up Methods
Several advanced extraction and clean-up techniques are employed to prepare biological samples for steroid analysis. The choice of method depends on the nature of the sample, the analyte's properties, and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE): A classical method where the sample is mixed with an immiscible organic solvent. The steroids partition into the organic phase, which is then separated from the aqueous sample matrix. nih.gov
Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up biological samples. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a different solvent. chromatographyonline.com Common SPE sorbents include reversed-phase materials like C18. wada-ama.org
Immunoaffinity Chromatography (IAC): A highly selective form of SPE that uses antibodies specific to a target steroid or a class of steroids. chromatographyonline.comwada-ama.org The antibodies are immobilized on a solid support within the column. When the sample passes through, only the target analytes bind to the antibodies, leading to a very clean extract. wada-ama.org This technique is particularly useful for achieving the high purity required for methods like isotope ratio mass spectrometry (IRMS). wada-ama.org
Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with custom-made recognition sites for a specific molecule or a group of structurally related molecules. mdpi.com Used as SPE sorbents, MIPs offer high selectivity for the target analytes. mdpi.com
Enhanced Matrix Removal-Lipid (EMR-Lipid): This is a specialized clean-up technique designed for high-fat matrices, such as animal oil. It effectively removes lipids, which can interfere with analysis, while providing good recovery for anabolic steroids. nih.gov
Table 2: Comparison of Advanced Extraction and Clean-Up Methods
| Technique | Principle | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| LLE | Partitioning between two immiscible liquids. nih.gov | Low to Moderate | Simple, inexpensive. | Labor-intensive, uses large volumes of organic solvents. |
| SPE | Selective adsorption onto a solid phase. chromatographyonline.com | Moderate to High | High recovery, good reproducibility, can be automated. researchgate.net | Can be less selective than IAC or MIPs. |
| IAC | Antigen-antibody binding. chromatographyonline.comwada-ama.org | Very High | Excellent clean-up and specificity. mdpi.com | Higher cost, may have limited capacity. |
| MIPs | Tailor-made recognition sites in a polymer. mdpi.com | High | High selectivity, robust. mdpi.com | Development can be complex, potential for template bleeding. |
| EMR-Lipid | Removal of fats and lipids from the sample extract. nih.gov | Matrix-Specific | Excellent for fatty samples, good analyte recovery. nih.gov | Specific to lipid-rich matrices. |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification of the analyte that is often necessary to improve its analytical properties. researchgate.net For the analysis of anabolic steroids, particularly by gas chromatography-mass spectrometry (GC-MS), derivatization is crucial. researchgate.netacs.org
The primary goals of derivatization for GC-MS analysis are to:
Increase the volatility of the steroids by masking polar functional groups like hydroxyls and ketones.
Improve the thermal stability of the molecule to prevent degradation in the hot GC injector and column.
Enhance mass spectrometric fragmentation to produce characteristic ions that aid in identification and quantification. nih.gov
Common derivatization strategies involve the formation of trimethylsilyl (TMS) ethers from hydroxyl groups. researchgate.netnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov
For liquid chromatography-mass spectrometry (LC-MS), derivatization is not always required but can be used to improve ionization efficiency, especially for steroids that are difficult to ionize, thereby increasing the sensitivity of the method. researchgate.net For instance, introducing a nitrogen-containing group can enhance protonation and the signal in positive-ion electrospray ionization. researchgate.net
Recent advancements include microwave-accelerated derivatization (MAD), which can significantly reduce reaction times from over 30 minutes with traditional heating to just one minute, while achieving comparable or better derivatization yields. acs.org
Table 3: Common Derivatization Reagents for Steroid Analysis
| Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Analytical Technique |
|---|---|---|---|---|
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Ketone (enolizable) | TMS Ether/Enol-TMS Ether | GC-MS |
| N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane | BSTFA + TMCS | Hydroxyl, Ketone (enolizable) | TMS Ether/Enol-TMS Ether | GC-MS |
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific databases and publicly available literature, no research or data could be found for the chemical compound "this compound." While the compound is listed in some chemical supplier catalogs with the CAS Number 92282-70-7, there is no associated scientific literature detailing its synthesis, properties, or any research applications.
The parent scaffold, "Maxterone," is a synonym for 5α-androstane-3β,17β-diol, an endogenous steroid hormone. There is extensive research on this and other androstane (B1237026) derivatives, but this information is primarily focused on their physiological and pharmacological roles, which falls outside the specified non-clinical scope of the requested article.
Consequently, it is not possible to generate an article on the "Future Research Directions and Translational Perspectives of this compound" with a non-clinical focus, as there is no foundational research on this specific compound to support any of the outlined topics. The required information for the following sections is entirely absent from the available scientific record:
Future Research Directions and Translational Perspectives of 3 O Methyl 3 Methoxymaxterone Non Clinical Focus
Interdisciplinary Research Opportunities in Chemical Ecology or Natural Product Chemistry
Without any scientific data on 3-O-Methyl-3-methoxymaxterone, any attempt to create the requested content would be speculative and would not meet the requirement for scientifically accurate information.
Q & A
Q. What are the key physicochemical properties of 3-O-Methyl-3-methoxymaxterone relevant to experimental design?
Methodological Answer: The compound’s molecular formula (C₂₁H₃₆O₃) and molecular weight (336.5 g/mol) are critical for calculating molar concentrations in assays. Its solubility profile—soluble in water, methanol, and ethanol, but requiring organic solvents like petroleum ether for lipophilic matrices—dictates solvent selection for dissolution and stability studies. Storage at 4°C (preferably -4°C) ensures long-term stability, as noted in biochemical reagent guidelines .
Q. Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₆O₃ |
| Molecular Weight | 336.5 g/mol |
| Solubility | Water, methanol, ethanol |
| Storage Conditions | 4°C (short-term), -4°C (long-term) |
| Boiling Point | 416.3±15.0°C (760 mmHg) |
| Density | 1.1±0.1 g/cm³ |
Q. What purification and characterization methods are recommended for this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment (>98% as per reagent specifications). For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Evidence from analogous SARMs suggests silica gel chromatography for purification .
Advanced Research Questions
Q. How can researchers optimize tissue-specific delivery of this compound in vivo?
Methodological Answer: Leverage its logP value (estimated from solubility data) to design lipid-based nanoformulations for enhanced bioavailability. Use tissue-specific biomarkers (e.g., androgen receptor expression levels) to validate targeting efficacy. For example:
Q. How should discrepancies in binding affinity data across studies be addressed?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., receptor isoform specificity, temperature). To resolve:
Standardize Assays: Use HEK293 cells stably expressing human androgen receptor isoforms (AR-FL vs. AR-V7).
Control for Ligand Stability: Pre-incubate the compound in assay buffer and verify integrity via LC-MS.
Cross-Validate: Compare radioligand binding (³H-testosterone) with fluorescence polarization assays .
Q. Table 2: Key Parameters for Binding Assays
| Parameter | Recommendation |
|---|---|
| Cell Line | HEK293-AR-FL |
| Incubation Time | 24 hours at 37°C |
| Ligand Concentration | 0.1–10 µM (dose-response) |
| Detection Method | Radioligand displacement or SPR |
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer: Add antioxidants (e.g., 0.01% BHT) to stock solutions stored at -80°C. Monitor degradation products using accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC-UV. For lyophilized formulations, use cryoprotectants (trehalose) to prevent aggregation .
Methodological Considerations
Q. How should researchers quantify this compound in complex biological matrices?
Methodological Answer: Develop a validated LC-MS/MS method:
- Sample Preparation: Protein precipitation with acetonitrile (1:4 v/v).
- Chromatography: C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
- Detection: MRM transitions m/z 337.2 → 121.1 (quantifier) and 337.2 → 91.0 (qualifier). Calibrate using deuterated internal standards (e.g., d₆-3-O-Methyl-3-methoxymaxterone) .
Q. What in vitro models best predict in vivo metabolic clearance?
Methodological Answer: Use primary hepatocytes or liver microsomes from relevant species (human/rat). Incubate the compound (1 µM) with NADPH-regenerating system for 60 minutes. Quantify parent compound loss via LC-MS and identify metabolites using HRMS. Compare intrinsic clearance rates to prioritize species for preclinical studies .
Note: Avoid citing non-academic sources (e.g., commercial catalogs). For synthesis protocols, consult peer-reviewed journals specializing in medicinal chemistry. Always cross-validate findings with orthogonal methods (e.g., SPR for binding, in vivo efficacy for functional activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
